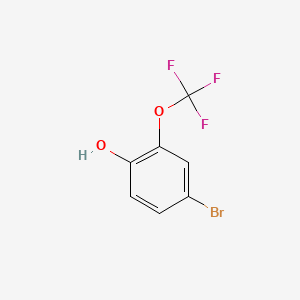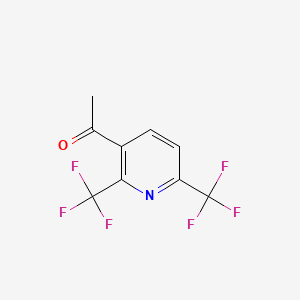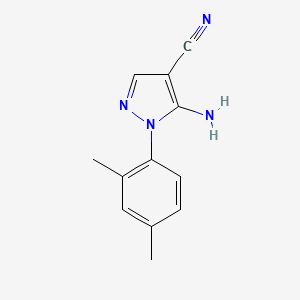
4-Bromo-2-(trifluoromethoxy)phenol
Descripción general
Descripción
4-Bromo-2-(trifluoromethoxy)phenol, commonly referred to as BTFMP, is a small molecule that has been gaining attention in the scientific community due to its unique properties. BTFMP has been found to have a wide range of applications, from drug synthesis to biochemical research. Additionally, this paper will discuss several potential future directions for BTFMP research.
Aplicaciones Científicas De Investigación
Synthesis of Naphthalenes and Naphthols
4-Bromo-2-(trifluoromethoxy)phenol is used in the synthesis of naphthalenes and naphthols. When 1-bromo-2-(trifluoromethoxy)benzene is treated with lithium diisopropylamide (LDA), it generates phenyllithium intermediates, which can undergo further reactions to produce various naphthalene derivatives. These compounds can then be transformed into trifluoromethoxy-1-naphthols through acid-catalyzed isomerization (Schlosser & Castagnetti, 2001).
Halogenation and Isomerization Studies
The compound plays a role in halogenation and isomerization studies. Bromination of various phenols, including 4-bromo-2,4,6-trimethylcyclohexa-2,5-dienone, leads to different bromophenols through a series of rearrangements and decompositions. This process highlights the chemical behavior and transformations of bromophenols under specific conditions (Fischer & Henderson, 1983).
Environmental and Toxicological Studies
In environmental and toxicological research, derivatives of this compound are studied for their presence in the environment and their impact. For instance, 2,4,6-Tribromophenol, a related compound, is examined for its concentrations in different environments and its toxicological effects. This research is crucial in understanding the environmental impact and human exposure to such compounds (Koch & Sures, 2018).
Epoxy Resin Applications
In the field of materials science, this compound is used in synthesizing epoxy resins. Its derivatives, such as 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether, are incorporated into epoxy resins, enhancing their hydrolytic and thermal stability. These resins are significant in electronic encapsulation applications, offering improved device reliability and fire retardancy properties (Wang & Mendoza, 1991).
Safety and Hazards
4-Bromo-2-(trifluoromethoxy)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a building block in the synthesis of numerous pharmaceutical drugs .
Mode of Action
As a building block in drug synthesis, it likely interacts with its targets in a manner dependent on the specific drug it is incorporated into .
Biochemical Pathways
Its role as a building block in drug synthesis suggests that it may be involved in a variety of pathways, depending on the specific drug it is part of .
Pharmacokinetics
As a building block in drug synthesis, its pharmacokinetic properties would likely be influenced by the specific drug it is incorporated into .
Result of Action
As a building block in drug synthesis, its effects would likely depend on the specific drug it is part of .
Action Environment
It is recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(trifluoromethoxy)phenol plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo electrophilic halogenation reactions, where the bromine atom participates in the reaction. Additionally, the trifluoromethoxy group can influence the compound’s reactivity and interaction with other biomolecules. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For instance, the bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. Additionally, the trifluoromethoxy group can influence the compound’s binding affinity and specificity for certain biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to the formation of by-products that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. For example, the bromine atom can be replaced by other functional groups through enzymatic reactions, resulting in the formation of new compounds. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles. These interactions can influence the compound’s localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with targeting signals or post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in different cellular environments. For example, this compound may interact with nuclear receptors or transcription factors in the nucleus, influencing gene expression and cellular responses .
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXNTPVMXGBRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472466 | |
| Record name | 4-bromo-2-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690264-39-2 | |
| Record name | 4-bromo-2-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 690264-39-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)







